Methyl 2-cyano-2-methylpropanoate
Overview
Description
Methyl 2-cyano-2-methylpropanoate is an organic compound with the molecular formula C₆H₉NO₂. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyano group (–CN) and a methyl ester group (–COOCH₃), making it a versatile intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
Methyl 2-cyano-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the metabolism and detoxification of the compound within biological systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity and oxidative stress in animal models . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of methyl cyanoacetate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone and requires refluxing for several days . Another method involves the use of sodium hydride in dry N,N-dimethylformamide (DMF) at low temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of fixed bed reactors and catalysts such as caesium hydroxide on silica. The process includes the reaction of methyl propionate with methanal to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 2-cyano-2-methylpropanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acids or bases.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Hydrolysis: Produces 2-cyano-2-methylpropanoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Forms 2-amino-2-methylpropanoate.
Scientific Research Applications
Methyl 2-cyano-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-methylpropanoate involves its ability to act as an electrophile in various chemical reactions. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. The ester group also makes the compound susceptible to hydrolysis and other transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl cyanoacetate: Contains a cyano group and a methyl ester group but lacks the additional methyl groups on the carbon adjacent to the cyano group.
Uniqueness
Methyl 2-cyano-2-methylpropanoate is unique due to its combination of a cyano group and a highly substituted carbon center, which provides it with distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
methyl 2-cyano-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHOIMASXVLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449946 | |
Record name | methyl 2-cyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72291-30-6 | |
Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72291-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-2-methyl-propanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 2-cyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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